Methyl 2-(2-bromo-3,5-difluorophenyl)acetate: A Strategic Fluorinated Scaffold for Medicinal Chemistry
Methyl 2-(2-bromo-3,5-difluorophenyl)acetate: A Strategic Fluorinated Scaffold for Medicinal Chemistry
The following technical guide provides an in-depth analysis of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate , a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals.
[1]
Executive Summary
Methyl 2-(2-bromo-3,5-difluorophenyl)acetate (CAS: 1807134-89-9) represents a high-value intermediate in organic synthesis, characterized by a unique substitution pattern that combines an electrophilic aryl bromide handle with a metabolically robust 3,5-difluorophenyl core.[1] This guide details its physicochemical properties, synthetic utility, and handling protocols, designed for researchers optimizing lead compounds in drug discovery.[1]
The compound’s strategic value lies in its orthogonal reactivity : the bromine atom at the ortho position allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester provides a gateway to acids, alcohols, and amides.[1] The 3,5-difluoro substitution pattern is widely utilized to block metabolic hotspots and modulate lipophilicity (
Chemical Identity & Physicochemical Properties[1][2][3][4]
The following data consolidates the core identity parameters for Methyl 2-(2-bromo-3,5-difluorophenyl)acetate.
| Parameter | Specification |
| IUPAC Name | Methyl 2-(2-bromo-3,5-difluorophenyl)acetate |
| CAS Registry Number | 1807134-89-9 |
| Molecular Formula | |
| Molecular Weight | 265.05 g/mol |
| SMILES | COC(=O)CC1=C(Br)C(F)=CC(F)=C1 |
| Physical State | Solid (low melting) or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |
| Predicted logP | ~2.6 (Lipophilic) |
Synthetic Routes & Manufacturing[1][5]
The synthesis of this scaffold requires precise regiocontrol to install the bromine atom at the 2-position, flanked by the acetate group and a fluorine atom.[1] Two primary routes are industrially relevant.[1][2]
Route A: Arndt-Eistert Homologation (High Regiocontrol)
This route is preferred for maintaining strict regiochemistry.[1] It begins with 2-bromo-3,5-difluorobenzoic acid , ensuring the bromine is already fixed in the correct position relative to the carbon chain.[1]
-
Activation: The benzoic acid is converted to the acid chloride using oxalyl chloride.[1]
-
Diazotization: Reaction with diazomethane (or TMS-diazomethane) yields the
-diazoketone.[1] -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of methanol yields the target methyl ester.[1]
Route B: Electrophilic Bromination (Cost-Effective)
Direct bromination of methyl 2-(3,5-difluorophenyl)acetate .[1]
-
Challenge: The directing effects of the 3,5-difluorophenyl ring and the acetate side chain compete.[1] The 3,5-difluoro pattern directs ortho to the fluorines (positions 2, 4, 6).[1] The acetate group is ortho/para directing but sterically bulky.[1]
-
Outcome: This often yields a mixture of the 2-bromo and 4-bromo isomers, requiring rigorous chromatographic separation.[1] For high-purity applications, Route A is superior.[1]
Reactivity Profile & Synthetic Utility[1][5]
The compound acts as a divergent node in synthesis.[1] The diagram below illustrates the primary reaction pathways available to researchers.
Figure 1: Divergent synthetic pathways for Methyl 2-(2-bromo-3,5-difluorophenyl)acetate.[1]
Key Mechanistic Insight: The "Ortho-Effect" in Coupling
The bromine at position 2 is sterically crowded by the adjacent acetate arm (C1) and the fluorine atom (C3).[1]
-
Implication: Standard Suzuki conditions (e.g.,
) may fail or proceed slowly.[1] -
Solution: Utilize electron-rich, bulky phosphine ligands like SPhos or XPhos .[1] These ligands facilitate the oxidative addition step, which is otherwise hindered by the ortho-substituents, and promote the reductive elimination of the crowded biaryl product.[1]
Experimental Protocols
The following protocols are designed for scalability and reproducibility.
Protocol A: Selective Hydrolysis to the Acid
This procedure converts the ester to the free acid without affecting the aryl bromide or fluorine atoms.[1]
Reagents:
-
Methyl 2-(2-bromo-3,5-difluorophenyl)acetate (1.0 eq)
-
Lithium Hydroxide Monohydrate (
) (2.5 eq)[1] -
Solvent: THF/Water (3:1 v/v)[1]
Procedure:
-
Dissolve the starting ester in THF (0.2 M concentration) and cool to 0 °C.
-
Add the solution of
in water dropwise.[1] -
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1][3]
-
Workup: Acidify carefully with 1N HCl to pH ~3. Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organics with brine, dry over
, and concentrate. The product usually precipitates as a white solid and requires no column chromatography.[1]
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling
This protocol addresses the steric hindrance at the C2-position.[1]
Reagents:
-
Boronic Acid Partner (1.2 eq)[1]
-
Catalyst:
(2 mol%) / SPhos (4 mol%)[1] -
Base:
(3.0 eq)[1] -
Solvent: Toluene/Water (10:1), degassed.[1]
Procedure:
-
Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd/Ligand system.[1]
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Add degassed solvents.[1]
-
Heat to 100 °C for 12-18 hours. The elevated temperature is crucial to overcome the activation energy barrier imposed by the ortho-fluorine and acetate group.[1]
-
Workup: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.
Handling, Safety & Stability
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.[1]
-
Stability: The C-F bonds are chemically inert under standard conditions.[1] The C-Br bond is light-sensitive; store in amber vials to prevent radical debromination.[1]
References
-
Sigma-Aldrich / Merck KGaA .[1] Product Search: Methyl 2-(2-bromo-3,5-difluorophenyl)acetate. Retrieved from [1]
-
PubChem . Compound Summary: Methyl 2-(2-bromo-3,5-difluorophenyl)acetate.[4][5] National Library of Medicine.[1] Retrieved from [1]
-
Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] (Contextual reference for SPhos usage in hindered couplings).
-
CAS Common Chemistry . CAS Registry Number 1807134-89-9.[1][4] American Chemical Society.[1] Retrieved from [1]
Sources
- 1. 937732-38-2|Methyl 2-(3-bromo-5-fluorophenyl)acetate|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 5-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 5. Methyl-2-bromo-2-(2-chlorophenyl) acetate | Sigma-Aldrich [sigmaaldrich.cn]
